molecular formula C11H12N2O5 B1420204 4-Morpholin-4-yl-2-nitrobenzoic acid CAS No. 404010-98-6

4-Morpholin-4-yl-2-nitrobenzoic acid

Cat. No. B1420204
M. Wt: 252.22 g/mol
InChI Key: XTCFTNJWMQVACD-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-2-nitrobenzoic acid is a chemical compound with the molecular weight of 252.23 . Its IUPAC name is 4-(4-morpholinyl)-2-nitrobenzoic acid . The InChI code for this compound is 1S/C11H12N2O5/c14-11(15)9-2-1-8(7-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) .


Molecular Structure Analysis

The InChI code for 4-Morpholin-4-yl-2-nitrobenzoic acid provides information about its molecular structure . The morpholine ring in the compound adopts a chair conformation .


Physical And Chemical Properties Analysis

4-Morpholin-4-yl-2-nitrobenzoic acid is a solid compound . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

4-Morpholin-4-yl-2-nitrobenzoic acid has been used in the synthesis of various biologically active compounds. For instance, its derivatives have been synthesized and studied as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018). Another study involved the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors using analogs, demonstrating significant inhibitory activity and potential for cancer treatment (Cano et al., 2010).

Crystal Structures and Nonlinear Optical Materials

The crystal structures of various salts of 4-nitrobenzoic acid have been explored for their potential in supramolecular architecture and hydrogen bonding networks (Chumakov et al., 2006). Additionally, morpholinium 2-chloro-4-nitrobenzoate and its derivatives have been studied for their nonlinear optical properties, indicating potential applications in laser technologies (Karthick et al., 2018).

Antimicrobial and Anticancer Agents

Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed promising antimicrobial activity (Janakiramudu et al., 2017). Furthermore, various 4-anilinoquinazolines, with morpholine substitution, have demonstrated significant cytotoxic effects against tumor cell lines, pointing towards their potential as anticancer agents (Jantová et al., 2001).

Smart Polymers and Organic NLO Crystals

Morpholine-functional polymers synthesized by nitroxide mediated polymerization have been tested for aqueous thermo-responsiveness, indicating applications in smart materials (Lessard, Savelyeva, & Maríc, 2012). Additionally, the synthesis and characterization of organic NLO single crystals like morpholin-4-ium p-aminobenzoate suggest their suitability for various nonlinear optical applications (Shanmugam et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-morpholin-4-yl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(7-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCFTNJWMQVACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672546
Record name 4-(Morpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-yl-2-nitrobenzoic acid

CAS RN

404010-98-6
Record name 4-(4-Morpholinyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404010-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Morpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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